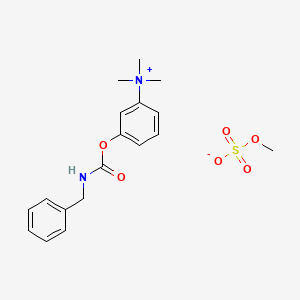
APC-200
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, this compound was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. This compound is being developed as an orally administered drug and is in late-stage preclinical development.
Applications De Recherche Scientifique
1. Argon Plasma Coagulation (APC) in Medical Procedures
APC technology, specifically Argon Plasma Coagulation, has significant applications in medical procedures. In a study conducted by Goulet et al. (2007), APC was evaluated in a porcine model for colonoscopy procedures. The research focused on the depth and area of APC-induced injury in different modes and power settings, highlighting its utility and potential risks in endoscopic applications (Goulet et al., 2007). Another study by Zenker (2008) provided an in-depth analysis of the physics and technology behind electrosurgery and APC, showcasing its various medical applications like hemostasis, tissue devitalization, and reduction (Zenker, 2008).
2. APC in Industrial and Energy Applications
APC's role extends beyond medical applications to industries and energy systems. The study by Luo et al. (2009) discusses a combined system of static Var compensator (SVC) and active power filter (APF), demonstrating the effectiveness of APC in stabilizing system voltage, correcting power factors, and suppressing harmonic currents in industrial applications (Luo et al., 2009). Additionally, Ela et al. (2014) detail how APC can contribute to wind power providing active power control, thus benefiting the total power system economics and reliability (Ela et al., 2014).
3. APC in Process Control and Semiconductor Manufacturing
APC is also utilized in process control and semiconductor manufacturing. A paper by Funk, Lally, and Sundararajan (2002) highlights the use of APC in optimizing semiconductor manufacturing processes by integrating real-time data, events, external sensors, and integrated metrology (Funk, Lally, & Sundararajan, 2002). This showcases the versatility of APC in various industrial settings.
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
APC200; APC-200; APC 200. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



